molecular formula C5H5BFNO3 B1398720 (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid CAS No. 1141886-36-3

(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid

Cat. No.: B1398720
CAS No.: 1141886-36-3
M. Wt: 156.91 g/mol
InChI Key: RNRSXDBJJSBHFY-UHFFFAOYSA-N
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Description

(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with fluorine and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid typically involves the use of boronic acid derivatives and pyridine precursors. One common method is the hydroxydeboronation of halohydroxypyridines using basic hydrogen peroxide . This reaction involves the substitution of a halogen atom with a hydroxyl group in the presence of boronic acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of boronic acid synthesis, such as the use of diboron reagents and transition metal catalysts, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-6-hydroxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, hydrogen peroxide for hydroxydeboronation, and various oxidizing and reducing agents for functional group transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions produce ketones, aldehydes, or alcohols .

Mechanism of Action

The mechanism of action of (5-Fluoro-6-hydroxypyridin-3-yl)boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of other biological macromolecules. The boronic acid group is particularly effective at forming reversible covalent bonds, which can be exploited in drug design to create potent and selective inhibitors .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2,10-11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRSXDBJJSBHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)C(=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725469
Record name (5-Fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141886-36-3
Record name (5-Fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-fluoro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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